molecular formula C8H7ClF3NO B14027833 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline

Cat. No.: B14027833
M. Wt: 225.59 g/mol
InChI Key: JFYXGWDORXVYAV-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline: is an aromatic amine with a trifluoromethyl group, a methoxy group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-(trifluoromethyl)aniline, followed by reduction and methoxylation . The nitration step introduces a nitro group, which is then reduced to an amine.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-Chloro-5-methoxy-2-(trifluoromethyl)aniline is unique due to the presence of both a methoxy group and a trifluoromethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

4-chloro-5-methoxy-2-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-3-6(13)4(2-5(7)9)8(10,11)12/h2-3H,13H2,1H3

InChI Key

JFYXGWDORXVYAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(F)(F)F)Cl

Origin of Product

United States

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